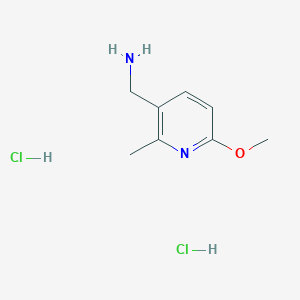

(6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(6-methoxy-2-methylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6-7(5-9)3-4-8(10-6)11-2;;/h3-4H,5,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVALRFSAXXFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution from Halogenated Pyridine Precursors

A widely reported route begins with 2,6-dichloro-3-trifluoromethylpyridine (12 ), which undergoes sequential substitutions to introduce methoxy and methylamine groups. In a large-scale synthesis, 12 is treated with methylamine in tetrahydrofuran (THF) at reflux (65–70°C) for 13 hours, achieving selective substitution at the 6-position to yield 2-chloro-6-methylamino-3-trifluoromethylpyridine (13a ) in 85% yield. Subsequent methoxylation replaces the 2-chloro group using sodium methoxide in methanol at 60°C for 6 hours, producing 2-methoxy-6-methylamino-3-trifluoromethylpyridine (15b ) with 90% efficiency. Acid hydrolysis of the trifluoromethyl group then generates the carboxylic acid intermediate, which is decarboxylated to furnish the methanamine backbone.

Critical Parameters

-

Temperature : 60–70°C for substitution reactions.

-

Solvent : THF or methanol for optimal reagent solubility.

-

Catalyst : Sodium methoxide accelerates methoxylation.

Reductive Amination via Oxime Intermediate

An alternative pathway involves reductive amination of a pyridine-3-carbaldehyde derivative. Phenyl(6-phenylpyridin-2-yl)methanone (1 ) reacts with hydroxylamine hydrochloride (1.4 mmol) and sodium acetate (1.4 mmol) in a methanol-water mixture (1:10 v/v) at 60°C for 12 hours to form the corresponding oxime. The oxime is reduced using activated zinc dust (2.25 mmol) in ethanol-water (2:1 v/v) under reflux, yielding phenyl(6-phenylpyridin-2-yl)methanamine (45 ) with 70% efficiency. While this method targets a structurally analogous compound, it demonstrates the feasibility of reductive amination for synthesizing pyridinylmethanamine derivatives.

Reaction Conditions

-

Oxime Formation : 60°C, 12 hours, pH 4.5–5.0 (adjusted with sodium acetate).

-

Reduction : Zn dust, 80°C, 3 hours.

-

Workup : Extraction with ethyl acetate after alkalization with NaOH.

Reaction Optimization and Parameters

Temperature and Solvent Effects

The nucleophilic substitution of 2,6-dichloro-3-trifluoromethylpyridine (12 ) with methylamine is highly temperature-dependent. Below 60°C, incomplete substitution occurs, while temperatures exceeding 75°C promote side reactions such as over-alkylation. Polar aprotic solvents like DMF or THF enhance reaction rates by stabilizing transition states, whereas protic solvents (e.g., methanol) slow kinetics due to hydrogen bonding with the nucleophile.

Industrial-Scale Production Considerations

Purification and Crystallization

Industrial synthesis prioritizes crystallization for purity control. After methoxylation, crude 2-methoxy-6-methylamino-3-trifluoromethylpyridine (15b ) is recrystallized from hexane-ethyl acetate (3:1 v/v) to achieve >99% purity. Dihydrochloride salt formation involves treating the free base with concentrated HCl (2.2 equiv) in ethanol, followed by anti-solvent crystallization using diethyl ether. This step ensures the removal of unreacted starting materials and byproducts.

Scale-Up Challenges

-

Exothermic Reactions : Controlled addition of HCl to prevent localized overheating.

-

Solvent Recovery : Ethanol and diethyl ether are distilled and recycled.

Analytical Characterization and Quality Control

Structural Confirmation

¹H NMR spectroscopy confirms the presence of characteristic signals:

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as halogens or nucleophiles are used under controlled temperatures and pH conditions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride exhibit significant anticancer properties. For instance, a study published in the Journal of Natural Products evaluated various synthetic derivatives for their antiproliferative effects against breast cancer cell lines. The results showed that certain derivatives demonstrated cytotoxicity at concentrations below 100 μM, suggesting potential therapeutic applications in oncology .

| Compound | Cell Line Tested | GI50 Value (μM) |

|---|---|---|

| Compound 1 | MDA-MB-453 | 60 |

| Compound 2 | MDA-MB-453 | 11 |

| Compound 3 | MDA-MB-453 | 40 |

Neurological Disorders

Compounds related to this compound have been explored for their role as orexin receptor antagonists. These compounds may be beneficial in treating migraine and other headache disorders by modulating neuropeptide signaling pathways . The efficacy of these compounds in clinical trials for conditions such as major depressive disorder and neuropathic pain highlights their potential therapeutic value.

Hair Dye Formulations

This compound is utilized as a precursor in hair dye formulations. It reacts with primary intermediates to produce hair colorants that are effective and stable. The Scientific Committee on Cosmetic Products has evaluated its safety profile, confirming its use at concentrations up to 1% in cosmetic products .

| Application | Concentration (%) | Safety Assessment |

|---|---|---|

| Hair Dye | Up to 1.0% | Approved by SCCP |

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety of this compound. Studies indicate that the compound exhibits low acute toxicity levels, with no significant irritant effects observed in dermal and ocular tests on animal models .

Acute Toxicity Testing

| Test Substance | Route of Administration | Dose (mg/kg) | Observations |

|---|---|---|---|

| 3-AMMP | Oral | 600 - 900 | No significant adverse effects observed |

Mechanism of Action

The mechanism of action of (6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride with key analogs, highlighting substituent positions, molecular formulas, and physicochemical properties:

*Calculated molecular weight based on free base (C₈H₁₂N₂O, MW 152.2) + 2HCl (72.92).

Key Observations:

Substituent Position Effects: The 6-methoxy group in the target compound contrasts with 3-methoxy () and 2-methoxy () analogs.

Salt Form Impact: Dihydrochloride salts (target compound, ) exhibit higher water solubility than mono-hydrochloride derivatives (). This is critical for bioavailability in drug formulations.

Electronic Effects :

- Chloro substituents () are electron-withdrawing, decreasing amine basicity (lower pKa) compared to methoxy-substituted compounds. This affects protonation states under physiological conditions.

Physicochemical and Pharmacological Properties

Solubility and Stability:

- The dihydrochloride form of the target compound likely has superior aqueous solubility (>100 mg/mL) compared to mono-HCl analogs like (2-Chloro-6-methylpyridin-3-yl)methanamine HCl (solubility ~50 mg/mL inferred from similar compounds) .

- Stability data for methoxy-pyridine derivatives (e.g., 6-methoxy DiPT hydrochloride in ) suggests storage at -20°C to prevent degradation, implying similar requirements for the target compound.

Bioactivity Considerations:

- Methoxy groups generally increase lipophilicity (logP), enhancing membrane permeability. For example, 6-methoxy-N,N-diisopropyltryptamine () shows higher CNS penetration than non-methoxy analogs. The target compound’s 6-methoxy group may similarly improve blood-brain barrier penetration .

- Methyl groups (e.g., 2-methyl in the target) can block metabolic oxidation, extending half-life compared to unmethylated analogs like (6-Chloropyridin-3-yl)methanamine HCl .

Biological Activity

(6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring with a methoxy group and a methyl group, contributing to its unique chemical properties. The presence of the dihydrochloride salt form enhances its solubility in water, which is crucial for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methanamine group facilitates hydrogen bonding with biomolecules, while the pyridine ring can engage in π-π interactions, influencing enzyme activity and receptor binding.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown inhibitory effects against various bacterial strains.

- Antitumor Effects : Certain derivatives demonstrate selective cytotoxicity against cancer cell lines.

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity against cancer cells | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported that a derivative of (6-Methoxy-2-methylpyridin-3-yl)methanamine exhibited significant antitumor activity against colon cancer cell lines. The compound induced apoptosis via the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties revealed that (6-Methoxy-2-methylpyridin-3-yl)methanamine effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis, indicating its potential for development as an antimicrobial agent .

Pharmacological Implications

The pharmacological implications of this compound are significant due to its diverse biological activities. Its derivatives are being explored for potential therapeutic applications in treating infections and cancer. The compound's ability to modulate enzyme activity can also be harnessed for developing new drugs targeting specific pathways involved in disease mechanisms.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural identity of (6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the exact mass (e.g., 262.0388 Da) and isotopic patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the methoxy and methyl substituents on the pyridine ring. Pair with reverse-phase HPLC (e.g., C18 column) and UV detection to assess purity, referencing retention times of structurally similar compounds like (6-Methoxypyridin-3-yl)methanamine dihydrochloride .

Q. What synthetic strategies are reported for pyridinylmethanamine dihydrochloride analogs?

- Methodological Answer : Common routes include reductive amination of pyridinecarbaldehydes (e.g., 6-methoxy-2-methylpyridine-3-carbaldehyde) using sodium cyanoborohydride or catalytic hydrogenation. For dihydrochloride salt formation, treat the free base with HCl in anhydrous ethanol, followed by recrystallization. Structural analogs like (6-ethoxypyridin-3-yl)methanamine dihydrochloride highlight the importance of protecting groups for methoxy stability during synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GLP guidelines: use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure. Store at room temperature in airtight containers with desiccants. Refer to safety data sheets (SDS) of similar dihydrochloride salts (e.g., Radafaxine hydrochloride) for spill management and waste disposal .

Advanced Research Questions

Q. How can researchers validate the inhibitory activity of this compound against lysyl oxidase-like 2 (LOXL2) in fibrotic disease models?

- Methodological Answer : Perform enzyme inhibition assays using recombinant LOXL2. Measure IC50 via fluorometric detection of H2O2 production (Amplex Red assay) at pH 8.0–9.0, comparing to known inhibitors like (2-Chloropyridin-4-yl)methanamine hydrochloride (IC50 = 126 nM) . Validate cellular activity in TGF-β-induced fibroblast-to-myofibroblast transition assays, monitoring collagen crosslinking via hydroxyproline quantification.

Q. What computational approaches predict the binding interactions of this compound with LOXL2?

- Methodological Answer : Use molecular docking (AutoDock Vina) with LOXL2’s catalytic domain (PDB: 6ZFV). Validate binding poses via molecular dynamics simulations (GROMACS) over 100 ns, analyzing RMSD and hydrogen-bond stability. Compare to analogs like (6-Methoxypyridin-3-yl)methanamine dihydrochloride, noting substituent effects on binding affinity .

Q. How should discrepancies in enzyme inhibition data (e.g., IC50 variability) be addressed across assay conditions?

- Methodological Answer : Systematically test variables:

- Buffer conditions : LOXL2 activity is pH-sensitive; optimize using Tris-HCl (pH 9.0) vs. phosphate buffers .

- Substrate concentration : Ensure saturating levels of lysine-derived crosslinkers (e.g., elastin).

- Enzyme source : Compare recombinant human LOXL2 vs. cell lysate-derived enzyme to rule out isoform-specific effects.

- Statistical analysis (ANOVA) can identify significant outliers due to assay artifacts.

Data Contradiction Analysis

Q. How to resolve conflicting solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies often arise from dihydrochloride salt dissociation. Test solubility in PBS (pH 7.4) and DMSO using nephelometry. For organic solvents, compare logP predictions (e.g., ChemAxon) with experimental shake-flask results. Structural analogs like (4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride show pH-dependent solubility, requiring buffered solutions for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.